[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol
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Overview
Description
[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol is a chemical compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol typically involves the reaction of 1H-benzimidazole with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol
- [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]ethanol
- [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]propanol
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxypropyl group and benzimidazole core make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[1-(3-phenoxypropyl)benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-13-17-18-15-9-4-5-10-16(15)19(17)11-6-12-21-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGAVKMCOIIVSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389933 |
Source
|
Record name | [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431909-12-5 |
Source
|
Record name | [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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